![molecular formula C6H10ClNO2 B12306866 6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride](/img/structure/B12306866.png)
6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride
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Overview
Description
6-Amino-2-oxabicyclo[320]heptan-3-one;hydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride typically involves the formation of the oxabicyclo ring system followed by the introduction of the amino group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxabicyclo ring. The amino group can then be introduced through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: Another oxabicyclo compound with a different ring size.
8-Azabicyclo[3.2.1]octane: A related bicyclic compound with an azabicyclo ring system.
Uniqueness
6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride is unique due to its specific ring structure and the presence of an amino group. This combination of features makes it particularly useful in certain chemical reactions and biological studies, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H10ClNO2 |
---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
6-amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c7-4-2-5-3(4)1-6(8)9-5;/h3-5H,1-2,7H2;1H |
InChI Key |
GSZYRDVFZAMVKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C1OC(=O)C2)N.Cl |
Origin of Product |
United States |
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